1-(4-methylbenzyl)-1H-indole-3-carbonitrile
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Overview
Description
1-(4-Methylbenzyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 4-methylbenzyl group attached to the nitrogen atom of the indole ring and a cyano group at the 3-position of the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction between 4-methylbenzylboronic acid and 3-bromoindole-3-carbonitrile can be employed to synthesize the target compound. This reaction is usually conducted in the presence of a palladium catalyst, a base, and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the 4-methylbenzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 1-(4-methylbenzyl)-1H-indole-3-amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylbenzyl)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
1-Benzyl-1H-indole-3-carbonitrile: Lacks the methyl group on the benzyl ring, which may affect its biological activity and chemical reactivity.
1-(4-Methoxybenzyl)-1H-indole-3-carbonitrile: Contains a methoxy group instead of a methyl group, potentially altering its pharmacological properties.
1-(4-Chlorobenzyl)-1H-indole-3-carbonitrile: The presence of a chlorine atom can influence its chemical stability and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-13-6-8-14(9-7-13)11-19-12-15(10-18)16-4-2-3-5-17(16)19/h2-9,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQUKEPGPUZCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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